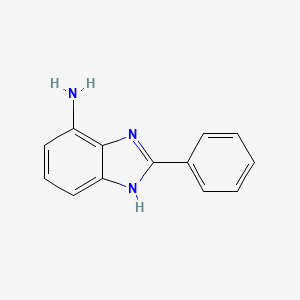

2-Phenyl-1H-benzoimidazol-4-ylamine

Description

Significance of Benzimidazole (B57391) Nuclei in Modern Organic Chemistry

The benzimidazole nucleus, a bicyclic system comprising a fusion of benzene (B151609) and imidazole (B134444) rings, holds a position of considerable importance in contemporary organic and medicinal chemistry. tuiasi.ronih.gov Its structural resemblance to naturally occurring purines allows it to interact with various biological targets, leading to a broad spectrum of pharmacological activities. tuiasi.ro Consequently, benzimidazole derivatives are integral to numerous pharmaceutical agents, including proton pump inhibitors, anthelmintics, antihistamines, and angiotensin II receptor blockers. nih.gov The versatility of the benzimidazole ring system, which allows for substitution at various positions, provides a robust platform for the design and synthesis of novel compounds with tailored properties. tuiasi.ro This has made the exploration of new benzimidazole derivatives a continuing focus for synthetic organic chemists. tuiasi.ro

Overview of Structural Features and Aromaticity in 2-Phenyl-1H-benzoimidazol-4-ylamine

The chemical structure of This compound is characterized by a central benzimidazole core with a phenyl group attached at the 2-position and an amine group at the 4-position. The fusion of the benzene and imidazole rings results in a planar, aromatic system. The aromaticity of the benzimidazole nucleus is a key feature, contributing to its stability. This stability arises from the delocalization of π-electrons across the bicyclic system. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring participates in the aromatic sextet, fulfilling Hückel's rule for aromaticity.

The presence of the phenyl substituent at the 2-position and the amino group at the 4-position introduces specific electronic and steric characteristics to the molecule. The amino group, being an electron-donating group, can influence the electron density of the benzimidazole ring system. The phenyl group, depending on its conformation, can also engage in electronic interactions. These structural attributes are crucial in determining the molecule's reactivity, intermolecular interactions, and potential biological activity.

Historical Context of Benzimidazole Research in Chemical Science

The journey of benzimidazole chemistry began in 1872 with the first synthesis of a benzimidazole derivative. tuiasi.ro However, it was the discovery of the benzimidazole nucleus within the structure of vitamin B12 that significantly spurred research into this heterocyclic system. tuiasi.ro This finding highlighted the natural occurrence and biological relevance of the scaffold. In the mid-20th century, systematic investigations into the pharmacological properties of synthetic benzimidazoles commenced, leading to the development of the first anthelmintic benzimidazoles in the 1960s. Since then, the field has expanded exponentially, with researchers continuously exploring new synthetic methodologies and a widening range of applications for this versatile heterocyclic core.

Detailed Research Findings on this compound

While extensive research has been conducted on the broader class of benzimidazoles, detailed studies focusing specifically on This compound are more limited in the public domain. However, information regarding its synthesis and properties can be inferred from general methods for benzimidazole synthesis and data available for closely related analogues.

The synthesis of 2-substituted benzimidazoles is often achieved through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For This compound , a plausible synthetic route would involve the reaction of 1,2,4-triaminobenzene with benzoic acid or one of its derivatives, likely under acidic conditions to facilitate the cyclization and dehydration steps.

The characterization of benzimidazole derivatives typically involves a suite of spectroscopic techniques. For a compound like This compound , one would expect to see characteristic signals in its NMR spectra corresponding to the protons of the phenyl ring and the benzimidazole core. Infrared spectroscopy would reveal characteristic absorptions for the N-H and C-N bonds of the imidazole and amine functionalities, as well as the aromatic C-H and C=C stretching vibrations.

While specific biological activity data for This compound is not widely reported, the presence of the 4-amino and 2-phenyl substituents suggests potential for further investigation. The amino group provides a handle for further functionalization, allowing for the creation of a library of derivatives for screening. The 2-phenyl-benzimidazole motif is a core structure in various compounds with demonstrated biological activities. For instance, derivatives of 2-phenyl-benzimidazole have been explored for their potential as topoisomerase inhibitors.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of This compound .

| Property | Value |

| Chemical Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 g/mol |

| CAS Number | 313494-64-3 |

| Appearance | Solid (predicted) |

| Solubility | Likely soluble in organic solvents and acidic aqueous solutions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1H-benzimidazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNHYDDCQMHWAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313494-64-3 | |

| Record name | 313494-64-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenyl 1h Benzoimidazol 4 Ylamine and Its Analogs

Classical and Contemporary Approaches to Benzimidazole (B57391) Ring Formation

The construction of the benzimidazole ring system is a well-established area of organic synthesis, with the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound being a primary and versatile method. enpress-publisher.comnih.govrsc.org

Condensation Reactions Utilizing o-Phenylenediamines and Aldehyde Equivalents

The most direct and widely employed method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. beilstein-journals.orgnih.gov In the specific case of synthesizing 2-phenyl substituted benzimidazoles, benzaldehyde (B42025) is the key reactant. This reaction is typically carried out in the presence of an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole ring. nih.gov A variety of oxidizing agents have been successfully used, including sodium metabisulfite (B1197395) and air. nih.govorganic-chemistry.org The reaction can proceed under various conditions, from room temperature to elevated temperatures, and can be catalyzed by acids or metal catalysts. nih.govorganic-chemistry.orgresearchgate.net

However, a common challenge in this approach is the potential for the formation of a 1,2-disubstituted benzimidazole as a byproduct, where the nitrogen at the 1-position is also alkylated or benzylated. beilstein-journals.org The selectivity of the reaction can be influenced by the reaction conditions and the stoichiometry of the reactants. For instance, using a 1:1.1 ratio of o-phenylenediamine to benzaldehyde can favor the formation of the desired 2-phenyl-1H-benzimidazole. beilstein-journals.org

| Catalyst/Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| H2O2/HCl | Acetonitrile | Room Temperature | Short | Excellent | organic-chemistry.org |

| Er(OTf)3 | Water | 1 °C | 5 min | Mixture of 1a and 1b | beilstein-journals.org |

| NH4Cl | CHCl3 | Room Temperature | 4 hours | 40% | nih.gov |

| Au/TiO2 | CHCl3:MeOH (3:1) | 25 °C | 2 hours | High | mdpi.comnih.gov |

Cyclization Pathways for Benzimidazole Core Construction

Beyond the direct condensation with aldehydes, several other cyclization pathways exist for constructing the benzimidazole core. These methods often involve the reaction of o-phenylenediamines with other carbonyl equivalents like carboxylic acids and their derivatives (esters, acid chlorides, and nitriles). connectjournals.comnih.gov The use of carboxylic acids often necessitates harsh reaction conditions, such as high temperatures and the presence of strong acids like polyphosphoric acid (PPA). nih.govtuiasi.ro

Alternative cyclization strategies include:

From 2-nitroanilines: A one-pot procedure involving the reduction of a nitro group to an amine, followed by cyclization with formic acid, provides a route to 2H-benzimidazoles. organic-chemistry.org

From N-arylamidoximes: A one-pot acylation-cyclization of N-arylamidoximes offers an alternative pathway to benzimidazoles. acs.org

Intramolecular C-H amidation: Transition-metal-free cyclization of crude imines, formed from the condensation of o-phenylenediamines and aldehydes, can be achieved using molecular iodine under basic conditions. organic-chemistry.org

Regioselective Synthesis of 4-Amino-Substituted Benzimidazoles

Achieving the desired substitution pattern on the benzimidazole ring system is crucial, particularly for the synthesis of specific isomers like 2-Phenyl-1H-benzoimidazol-4-ylamine.

Strategic Precursor Design for this compound Synthesis

The key to the regioselective synthesis of this compound lies in the choice of the starting o-phenylenediamine derivative. To ensure the amino group is located at the 4-position of the final benzimidazole product, one must start with a precursor where the amino groups are positioned at the 1, 2, and 4 positions of a benzene (B151609) ring. Therefore, the logical precursor is 1,2,4-triaminobenzene or a protected derivative thereof.

The synthesis would then proceed via the condensation of this triamine with benzaldehyde or a benzaldehyde equivalent, followed by cyclization. The regiochemistry of the cyclization would need to be controlled to ensure the formation of the desired isomer.

Control of Substitution Patterns on the Fused Benzene Moiety

Controlling the substitution pattern on the fused benzene ring of the benzimidazole core is achieved by starting with appropriately substituted o-phenylenediamines. For instance, to introduce a fluoro group at the 5-position, one would start with a 4-fluoro-o-phenylenediamine. nih.gov Similarly, a nitro group can be introduced at the 5-position by using a 4-nitro-o-phenylenediamine. nih.gov This highlights the importance of the availability of a diverse range of substituted o-phenylenediamines for the synthesis of specifically functionalized benzimidazole derivatives.

Green Chemistry Principles in Benzimidazole Synthesis

Key green chemistry strategies applied to benzimidazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comarkat-usa.org In benzimidazole synthesis, it dramatically reduces reaction times from hours to minutes and often leads to higher yields. benthamdirect.commdpi.com Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative. rawdatalibrary.nettandfonline.comnih.gov Ultrasound-assisted synthesis of benzimidazoles can be performed in water, a benign solvent, and often proceeds rapidly and in high yields without the need for a catalyst. rawdatalibrary.netresearchgate.net

Use of Green Catalysts and Solvents: The development of recyclable catalysts and the use of environmentally friendly solvents are central to green chemistry. mdpi.comnih.gov Catalysts like erbium triflate (Er(OTf)₃) and gold nanoparticles on a titanium dioxide support (Au/TiO₂) have been shown to be effective and reusable for benzimidazole synthesis. beilstein-journals.orgmdpi.commdpi.com Deep eutectic solvents (DESs) are also being explored as green reaction media. nih.gov

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Longer reaction times, often requires harsh reagents and organic solvents. | Well-established. | High energy consumption, potential for hazardous waste. | chemmethod.comsphinxsai.com |

| Microwave Irradiation | Short reaction times (5-10 min), often solvent-free. | Rapid, high yields, energy efficient. | Requires specialized equipment. | benthamdirect.commdpi.comarkat-usa.org |

| Ultrasound Irradiation | Short reaction times (8-30 min), can be catalyst-free and in aqueous media. | Environmentally friendly, high yields. | May not be suitable for all substrates. | rawdatalibrary.nettandfonline.comnih.gov |

Solvent-Free and Catalytic Methodologies for Ring Closure

The synthesis of the benzimidazole scaffold, a key step in producing this compound, has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions. connectjournals.com However, contemporary chemistry has shifted towards more environmentally benign and efficient methods, such as solvent-free and catalytic approaches.

Solvent-free synthesis offers significant advantages by reducing waste, simplifying work-up procedures, and often lowering energy consumption. For instance, 4-(1H-benzimidazol-2-yl)aniline, a structurally related compound, can be prepared by the condensation of o-phenylenediamine with p-aminobenzoic acid under solvent-free reflux conditions. ijpbs.com Another example involves the synthesis of 2-(substituted phenyl)‐1H‐benzimidazole derivatives from aldehydes and 1,2-phenylenediamines under solvent-free conditions, utilizing sodium metabisulfite as an oxidant. researchgate.net This method is noted for its simplicity, speed, and the use of readily available reagents. researchgate.net

Catalytic systems have also been developed to facilitate the cyclization reaction under milder conditions. Sulfur, for example, can be used as a catalyst in the reaction between an aromatic aldehyde and o-phenylenediamine in N,N-dimethylformamide to selectively produce (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. rsc.org Furthermore, advanced catalytic systems involving transition metals like Palladium (Pd) and Copper (Cu) have been employed for the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives through a sequence of Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation. rsc.org

Microwave-Assisted and Ultrasonic-Assisted Synthetic Routes

To accelerate reaction times and improve yields, energy sources like microwave irradiation and ultrasound have been successfully applied to the synthesis of benzimidazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid construction of heterocyclic compounds. researchgate.net The synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives via microwave irradiation demonstrates significantly reduced reaction times and often higher yields compared to conventional thermal heating. researchgate.net For example, the reaction of o-phenylenediamine with benzaldehyde under microwave irradiation can be completed in seconds with high yield, whereas the same reaction under thermal conditions may take several hours. researchgate.net Another sophisticated application is the microwave-assisted, Cu(I)-catalyzed, three-component reaction of a phenylazide, propargyloxybenzaldehyde, and a 1,2-diaminobenzene to form complex benzimidazole derivatives in excellent yields within minutes. nih.gov

The following table compares the reaction times and yields for the synthesis of various 2-(substituted phenyl)benzimidazole derivatives under microwave irradiation versus conventional thermal conditions. researchgate.net

| Entry | R | R' | R'' | R''' | Product | Mp (°C) | Reaction Time (Microwave) | Reaction Time (Thermal) | Yield (Microwave) | Yield (Thermal) |

| 1 | H | H | H | H | 2-Phenyl-1H-benzimidazole | 293.0–296.1 | 46 s | 4 h | 88% | 83% |

| 2 | H | OCH₃ | H | H | 2-(4-Methoxyphenyl)-1H-benzimidazole | 227.5–229.0 | 45 s | 4 h | 92% | 85% |

| 3 | H | H | H | CH₃ | 2-Phenyl-5-methyl-1H-benzimidazole | 171.7–173.9 | 48 s | 4 h | 89% | 75% |

| 4 | H | OCH₃ | H | CH₃ | 2-(4-Methoxyphenyl)-5-methyl-1H-benzimidazole | 149.4–150.3 | 50 s | 4 h | 89% | 78% |

| 5 | H | NO₂ | H | H | 2-(4-Nitrophenyl)-1H-benzimidazole | 168.0–170 | 48 s | 4 h | 88% | 55% |

Ultrasonic irradiation provides another non-conventional energy source that can promote chemical reactions. While specific examples for this compound are not prevalent, the use of ultrasound has been demonstrated in the efficient synthesis of other nitrogen-containing heterocycles. For instance, the samarium perchlorate-catalyzed Biginelli reaction to produce dihydropyrimidinones is significantly enhanced under ultrasound irradiation, leading to milder conditions, shorter reaction times, and higher yields. nih.gov This suggests the potential applicability of ultrasonic methods in benzimidazole synthesis.

Post-Synthetic Functionalization and Derivatization Strategies of the Benzimidazole Core

Once the 2-phenyl-1H-benzimidazole core is assembled, further chemical modifications can be performed to create a diverse library of derivatives. These modifications can be targeted at the phenyl substituent, the 4-amino group, or the nitrogen atoms of the imidazole (B134444) ring.

Chemical Modifications of the Phenyl Substituent

The phenyl ring at the 2-position of the benzimidazole core is a common site for functionalization. A variety of substituents can be introduced to modulate the electronic and steric properties of the molecule. For example, derivatives have been synthesized where the phenyl group is functionalized with a 4-acetylpiperazine-1-carbonyl moiety. nih.gov Another strategy involves the introduction of a sulfanyl (B85325) group, as seen in the synthesis of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde. mdpi.com Furthermore, the amino group on a 2-(4-aminophenyl)benzimidazole can be diazotized and coupled with various phenols and amines to generate a series of azo dyes. ijpbs.com

Transformations Involving the 4-Amino Group

The 4-amino group of the benzimidazole ring is a key functional handle for derivatization. This group can undergo a range of chemical transformations to introduce new functionalities. A significant transformation is its conversion into a carboxamide group. The synthesis of 1H-benzo[d]imidazole-4-carboxamide derivatives has been explored, which often starts from a precursor bearing a nitro or amino group at the 4-position that is subsequently transformed. nih.gov These carboxamide derivatives have been investigated as potential inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov The introduction of various substituents, such as furan (B31954) rings or halogen atoms, onto the side chain of these benzimidazole-4-carboxamides has been shown to influence their inhibitory activity. nih.gov

N-Alkylation and N-Acylation Reactions on the Benzimidazole Nitrogen Atoms

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily alkylated or acylated. N-alkylation is a common strategy to introduce various alkyl or aryl groups, which can significantly impact the biological properties of the resulting compounds. researchgate.netnih.gov The reaction is typically carried out by treating the benzimidazole with an alkyl halide, such as benzyl (B1604629) chloride or bromide, in the presence of a base like potassium carbonate. connectjournals.comresearchgate.net

N-acylation provides another route for derivatization. For instance, after N-alkylation with benzyl halides, 1-benzyl-1H-benzo[d]imidazol-2-amines can be treated with phenylchloroformate to yield the corresponding carbamates, demonstrating an N-acylation step. connectjournals.com The behavior of amides towards alkylating and acylating agents can be complex, sometimes leading to O-substituted products initially, which may then rearrange to the more stable N-substituted products. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Phenyl 1h Benzoimidazol 4 Ylamine

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Core

The benzimidazole nucleus is a π-excessive heteroaromatic system, making it generally susceptible to electrophilic attack. However, the reactivity of the benzene (B151609) portion of the core in 2-Phenyl-1H-benzoimidazol-4-ylamine is significantly influenced by the directing effects of the fused imidazole (B134444) ring and the 4-amino substituent.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: Nitration of benzimidazole derivatives can be temperature-dependent. For instance, nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole at room temperature results in substitution on the phenyl ring of the pyrazole, while at 100 °C, a second nitro group is introduced at the 5-position of the benzimidazole ring. researchgate.net This suggests that the benzimidazole ring is less reactive than other attached aromatic moieties but can undergo nitration under more forcing conditions. For this compound, the strong activating effect of the amino group would likely direct nitration to the 5- or 7-position of the benzimidazole core.

Halogenation: Halogenation of aromatic compounds is a classic electrophilic substitution. While specific studies on the halogenation of this compound are not readily available, the directing effects of the amino group would be expected to favor substitution at the 5- and 7-positions.

Sulfonation: The sulfonation of 2-phenylbenzimidazole (B57529) is known to produce 2-phenylbenzimidazole-5-sulfonic acid. chemicalbook.com This indicates that electrophilic attack occurs preferentially on the benzene part of the benzimidazole core. In the case of this compound, the presence of the activating amino group would further facilitate sulfonation, likely at the positions ortho and para to it.

The directing effects of the substituents on the benzimidazole core are summarized in the table below.

| Substituent | Nature of Group | Directing Effect |

| 4-Amino group | Activating | Ortho, Para-directing (to positions 5 and 7) |

| Fused Imidazole Ring | --- | Influences overall reactivity and position of attack |

| 2-Phenyl group | Deactivating (by induction) | Can influence the reactivity of the imidazole part |

Reactivity of the 4-Amino Group and its Chemical Derivatives

The 4-amino group in this compound is a primary aromatic amine and as such, exhibits characteristic nucleophilic reactivity. It can readily participate in a variety of chemical transformations.

Acylation and Alkylation: The lone pair of electrons on the nitrogen atom of the amino group makes it a good nucleophile, allowing it to react with acylating and alkylating agents. Acylation with acid chlorides or anhydrides would yield the corresponding amides, while alkylation with alkyl halides would produce secondary and tertiary amines. These reactions are common for derivatizing amino-substituted heterocycles. nih.govthieme-connect.de

Condensation Reactions: The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These reactions are often catalyzed by acids.

Diazotization and Azo Coupling: As a primary aromatic amine, the 4-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.cajbiochemtech.comnih.govsphinxsai.comcuhk.edu.hk These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. A key reaction of diazonium salts is azo coupling, where they react with electron-rich aromatic compounds (coupling components) like phenols and anilines to form brightly colored azo dyes. unb.cajbiochemtech.comnih.govsphinxsai.comcuhk.edu.hk The general scheme for the formation of an azo dye from an aromatic amine is shown below.

General Reaction Scheme for Azo Dye Synthesis

The synthesis of azo dyes from this compound would involve its diazotization followed by coupling with a suitable aromatic partner.

Tautomerism and Isomerism within the this compound Framework

The structure of this compound allows for the existence of different tautomeric and isomeric forms.

Tautomerism: Prototropic tautomerism is a common feature of N-unsubstituted benzimidazoles. The hydrogen atom on the imidazole nitrogen can migrate to the other nitrogen atom, resulting in two tautomeric forms that are in equilibrium. In the case of this compound, this would involve the migration of the proton between N1 and N3. rsc.org

Studies on the closely related 2-(4'-amino-2'-hydroxyphenyl)benzimidazole have shown that in aqueous solution, a tautomeric equilibrium is established between the normal form and the tautomer where the proton has transferred to the imidazole N3. nih.govresearchgate.net This suggests that this compound would also exist as a mixture of tautomers in solution.

Isomerism (Rotamerism): Due to the single bond connecting the phenyl group at the C2 position, rotational isomers, or rotamers, can exist. The phenyl ring can rotate relative to the benzimidazole core. nih.govresearchgate.net The stability and population of these rotamers can be influenced by the solvent and the presence of intramolecular hydrogen bonding. For instance, in 2-(4'-amino-2'-hydroxyphenyl)benzimidazole, a planar syn form and a planar anti rotamer (with the phenyl ring rotated 180 degrees) are in equilibrium in ethanol (B145695). nih.govresearchgate.net Similar rotational isomerism would be expected for this compound.

Elucidation of Reaction Pathways and Identification of Intermediate Chemical Species

The synthesis of 2-substituted benzimidazoles, including 2-phenyl derivatives, typically proceeds through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. tuiasi.roresearchgate.netyoutube.comrsc.orgresearchgate.net

The generally accepted mechanism for the reaction of an o-phenylenediamine with an aldehyde involves the initial formation of a Schiff base (an imine) intermediate. This is followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the benzimidazole ring system.

Plausible reaction mechanism for the formation of a 2-phenylbenzimidazole derivative:

Nucleophilic attack: One of the amino groups of the o-phenylenediamine derivative attacks the carbonyl carbon of benzaldehyde (B42025).

Formation of a carbinolamine intermediate: This results in a tetrahedral intermediate.

Dehydration: The carbinolamine loses a molecule of water to form a Schiff base.

Intramolecular cyclization: The second amino group of the diamine attacks the imine carbon.

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation to form the stable aromatic benzimidazole ring.

Various catalysts, including Brønsted acids, Lewis acids, and oxidizing agents, can be employed to facilitate this reaction. tuiasi.ro The specific intermediates and the rate-determining step can vary depending on the reaction conditions and the nature of the substituents on the reactants.

For the synthesis of this compound, the starting materials would be 1,2,4-triaminobenzene and benzaldehyde (or a benzoic acid derivative). The reaction would proceed through similar intermediates as described above.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenyl 1h Benzoimidazol 4 Ylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Distinction and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-Phenyl-1H-benzoimidazol-4-ylamine. Both ¹H and ¹³C NMR provide critical data for confirming the compound's molecular framework.

In ¹H NMR spectra, the chemical shifts of the protons offer insight into their local electronic environments. For instance, in a related compound, 2-phenyl-1H-benzo[d]imidazole, the proton of the N-H group appears as a singlet at approximately 12.88 ppm in DMSO-d₆, indicating its acidic nature. rsc.org The protons of the phenyl group and the benzimidazole (B57391) core typically resonate in the aromatic region, between 7.15 and 8.24 ppm, with their multiplicity and coupling constants revealing their substitution pattern. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzimidazole and phenyl rings are indicative of their hybridization and connectivity. For example, in 2-phenyl-1H-benzo[d]imidazole, the carbon of the C=N bond is typically observed around 151.31 ppm. rsc.org

NMR is also invaluable for distinguishing between isomers. The distinct chemical shifts and coupling patterns of the aromatic protons can differentiate between various substituted isomers of this compound. Furthermore, NMR techniques like the Nuclear Overhauser Effect (NOE) can be employed to elucidate the spatial proximity of protons, providing insights into the molecule's conformation in solution. researchgate.net Mechanistic studies of reactions involving this compound can also be monitored using NMR by observing the appearance of new signals corresponding to intermediates and products over time.

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives This table contains interactive elements. Click on a row to see more details.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2-phenyl-1H-benzo[d]imidazole rsc.org | DMSO-d₆ | 12.88 (s, 1H, NH), 8.24–8.14 (m, 2H), 7.64–7.47 (m, 5H), 7.27–7.15 (m, 2H) | 151.31, 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 |

| 2-(4-Methoxyphenyl)-1H-benzimidazole rsc.org | DMSO-d₆ | 12.76 (s, 1H), 8.13 (d, 2H), 7.56 (s, 2H), 7.18 (dd, 2H), 7.13 (d, 2H), 3.85 (s, 3H) | 161.07, 151.82, 128.48, 123.18, 122.21, 114.83, 55.79 |

| 2-(4-Methylphenyl)-1H-benzimidazole rsc.org | DMSO-d₆ | 12.83 (s, 1H), 8.08 (d, 2H), 7.58 (s, 2H), 7.37 (d, 2H), 7.20 (dd, 2H), 2.39 (s, 3H) | 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within this compound.

FTIR and Raman spectra provide complementary information. In the FTIR spectrum of 2-phenyl-1H-benzimidazole, the N-H stretching vibration is typically observed as a broad band around 3443 cm⁻¹. researchgate.net The C=N stretching vibration appears in the range of 1551-1480 cm⁻¹, while the C-N stretching mode is found near 1625 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for observing non-polar bonds. For instance, C-C stretching vibrations within the phenyl and benzimidazole rings are readily identified in the Raman spectrum. researchgate.net

Table 2: Key Vibrational Frequencies for 2-Phenyl-1H-benzimidazole This table contains interactive elements. Click on a row to see more details.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | ~3443 | researchgate.net |

| C-H (aromatic) | Stretching | >3000 | researchgate.net |

| C=N | Stretching | 1551-1480 | researchgate.net |

| C-N | Stretching | ~1625 | researchgate.net |

| C-C (ring) | Stretching | 1510, 1495, 1460 | researchgate.net |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. For benzimidazole derivatives, X-ray analysis reveals the planarity of the benzimidazole core and the dihedral angles between the phenyl substituent and the benzimidazole ring system. researchgate.net

Intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing of these molecules. researchgate.netresearchgate.net The N-H and amine groups in this compound are capable of forming hydrogen bonds, which can lead to the formation of extended supramolecular architectures. nih.gov π-π stacking interactions between the aromatic rings of adjacent molecules also contribute to the stability of the crystal lattice. researchgate.net

Mass Spectrometry Techniques for Structural Confirmation and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for aromatic and amine-containing compounds include the loss of small neutral molecules or radicals. whitman.edumiamioh.edu For instance, aromatic compounds often show a strong molecular ion peak due to their stability. libretexts.org The fragmentation of the benzimidazole ring and the phenyl group can lead to characteristic fragment ions that help in the structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Benzimidazole derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions within the conjugated aromatic system. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents.

Many benzimidazole derivatives are also fluorescent, emitting light after being excited by UV radiation. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the environment. Some derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to a large Stokes shift (the difference between the absorption and emission maxima). researchgate.netnih.gov The study of the fluorescence properties of this compound can provide information about its potential applications in areas such as fluorescent probes and materials science. researchgate.net

Computational and Theoretical Chemistry of 2 Phenyl 1h Benzoimidazol 4 Ylamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and molecular geometry of 2-Phenyl-1H-benzoimidazol-4-ylamine and its derivatives. These methods offer a balance between computational cost and accuracy, making them well-suited for studying molecules of this size.

The electronic density distribution within this compound reveals key features of its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO is primarily located on the benzimidazole (B57391) ring system, particularly the electron-rich amino group, indicating this is the likely site for electrophilic attack. Conversely, the LUMO is distributed across the phenyl ring and the imidazole (B134444) portion of the benzimidazole core, suggesting these are the regions susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies a molecule is more polarizable and will have a higher chemical reactivity. For this compound, this energy gap is a key parameter in understanding its electronic transitions and its potential as a chromophore.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These are illustrative values and can vary depending on the computational method and basis set used.

Computational methods are powerful tools for predicting and validating the spectroscopic properties of this compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts are performed using methods like Gauge-Independent Atomic Orbital (GIAO). These calculated shifts, when compared with experimental data, help in the definitive assignment of signals and provide a deeper understanding of the electronic environment of the nuclei.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, these calculations can identify the principal electronic transitions, such as π → π* and n → π*, which are responsible for its characteristic absorption bands. The calculated maximum absorption wavelengths (λmax) can be correlated with experimental spectra to validate the computational model.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These theoretical infrared (IR) spectra, after appropriate scaling to account for anharmonicity and other effects, show good agreement with experimental IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the N-H stretching of the amino and imidazole groups, and the C=N stretching of the imidazole ring.

The benzimidazole ring system contains both acidic (N-H in the imidazole ring) and basic (the amino group and the imine nitrogen) centers. Computational methods can be used to predict the pKa values associated with these sites. By calculating the Gibbs free energy change for the protonation and deprotonation reactions in a solvent model, the relative acidity and basicity of different sites can be determined. This analysis is crucial for understanding the behavior of this compound in biological systems, as its protonation state will influence its solubility, membrane permeability, and interaction with biological targets.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide detailed information about the minimum energy structure of a molecule, they often do so in a vacuum. Molecular Dynamics (MD) simulations offer a way to explore the conformational space of this compound in a more realistic environment, such as in a solvent like water.

MD simulations track the movement of atoms over time, providing insights into the flexibility of the molecule. For this compound, these simulations can reveal the preferred rotational conformations of the phenyl group relative to the benzimidazole core. They also provide a detailed picture of how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds with the amino and imidazole groups. This explicit consideration of solvent effects is vital for a more accurate understanding of the molecule's behavior in solution.

Theoretical Investigations of Charge Transfer Processes and Excited States

The electronic structure of this compound, with its electron-donating amino group and electron-accepting regions, makes it a candidate for intramolecular charge transfer (ICT) processes. Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO, leading to a redistribution of electron density.

Theoretical studies, often using TD-DFT, can model these excited states and the associated charge transfer. By analyzing the changes in electron density upon excitation, the nature and extent of the charge transfer can be quantified. This is important for understanding the photophysical properties of the molecule, such as its fluorescence, and its potential applications in areas like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Computational Studies on Reaction Mechanisms and Transition State Structures

Computational chemistry can be used to investigate the mechanisms of reactions involving this compound. For example, in the synthesis of this compound, theoretical calculations can help to elucidate the reaction pathway, identify key intermediates, and determine the structures and energies of the transition states.

By mapping the potential energy surface of a reaction, the activation energies for different possible pathways can be calculated. This information can help to explain the observed regioselectivity and stereoselectivity of a reaction and can be used to optimize reaction conditions to favor the formation of the desired product. These studies provide a molecular-level understanding of the chemical transformations that this compound can undergo.

Quantitative Structure-Property Relationship (QSPR) Modeling of Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a molecule and a specific property of interest, such as chemical reactivity or stability. While extensive QSPR and Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on benzimidazole derivatives, focusing primarily on their biological activities like antimicrobial and anticancer properties, specific QSPR models dedicated to the chemical reactivity and stability of this compound are not extensively documented in publicly available literature. chem-soc.siscirp.orgbohrium.com However, the principles of QSPR can be applied to predict the reactivity and stability of this compound by leveraging data from related benzimidazole series.

The core of QSPR lies in the use of molecular descriptors, which are numerical values that characterize the chemical and physical properties of a molecule. These descriptors can be categorized into several types:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are based on the 3D structure of the molecule and include parameters like surface area and volume.

Electronic descriptors: These relate to the electronic structure of the molecule, such as dipole moment and frontier molecular orbital energies (HOMO and LUMO).

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

By developing a regression model that links these descriptors to a known property (e.g., pKa, a measure of acidity), it becomes possible to predict that property for new or untested compounds.

Research Findings from Related Benzimidazole Derivatives

Studies on various benzimidazole derivatives provide insights into the factors governing their reactivity and stability, which can be extrapolated to this compound.

For instance, the acid dissociation constant (pKa) is a crucial parameter for understanding the reactivity of benzimidazoles. The pKa of the benzimidazole ring is sensitive to the nature and position of substituents. nih.govmdpi.com Electron-donating groups, such as the amino group (-NH2) at the 4-position in this compound, are expected to increase the electron density on the benzimidazole ring system. This, in turn, would influence its basicity and how it interacts with other molecules.

A hypothetical QSPR model for predicting the pKa of substituted benzimidazoles could be formulated as:

pKa = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + cₙ * (Descriptor n)

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis of a training set of molecules with known pKa values.

Key Molecular Descriptors and Their Influence

Several molecular descriptors are consistently found to be significant in QSPR models of benzimidazole derivatives:

LogP: The logarithm of the octanol-water partition coefficient is a key indicator of the molecule's hydrophobicity, which affects its transport and distribution in different environments.

Molecular Surface Area: This descriptor relates to the size and shape of the molecule and can influence its ability to interact with other molecules.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. A lower HOMO-LUMO gap generally indicates higher reactivity.

The table below illustrates hypothetical data for a QSPR study on a series of substituted benzimidazoles, including the target compound, to predict a reactivity parameter like pKa.

| Compound | Substituent at C4 | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Predicted pKa |

| 1 | -H | 2.1 | 3.5 | -6.2 | -1.5 | 5.4 |

| 2 | -Cl | 2.8 | 2.1 | -6.5 | -1.8 | 4.8 |

| 3 | -OCH₃ | 2.0 | 4.1 | -5.9 | -1.3 | 5.8 |

| 4 | -NO₂ | 1.9 | 1.5 | -7.1 | -2.5 | 3.9 |

| 5 (Target) | -NH₂ | 1.8 | 4.5 | -5.7 | -1.2 | 6.2 |

This table contains hypothetical data for illustrative purposes.

In this hypothetical model, the amino group in this compound, being a strong electron-donating group, would be expected to increase the HOMO energy and the dipole moment, leading to a higher predicted pKa compared to the unsubstituted benzimidazole.

Applications in Materials Science and Industrial Chemistry

Development of Benzimidazole (B57391) Derivatives as Organic Electronic Materials

The intrinsic electron-deficient nature of the imidazole (B134444) ring makes benzimidazole derivatives excellent candidates for electron-transporting materials in organic electronic devices. When combined with electron-donating moieties, the resulting molecules can exhibit bipolar charge transport properties, which are highly desirable for enhancing device efficiency.

In Organic Light-Emitting Diodes (OLEDs), the host material plays a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. nih.gov Benzimidazole derivatives are frequently employed as host materials, particularly for phosphorescent OLEDs (PhOLEDs), due to their high triplet energy and good thermal stability. nih.govwipo.int The benzimidazole unit typically serves as the electron-transporting part of the molecule. mdpi.com

For a host material to be effective, it should possess ambipolar charge transport characteristics to ensure a balanced flow of electrons and holes, leading to a high rate of recombination within the emissive layer. nih.gov This is often achieved by creating bipolar molecules that contain both electron-donating and electron-accepting units. nih.gov In the case of 2-Phenyl-1H-benzoimidazol-4-ylamine, the benzimidazole core is the electron-accepting moiety, while the amino group at the 4-position can act as an electron-donating site. This inherent structure suggests potential as a bipolar host material.

Research on related benzimidazole derivatives has demonstrated their effectiveness in OLEDs. For instance, star-shaped bipolar molecules incorporating triphenylamine (B166846) (a hole transporter) and benzimidazole (an electron transporter) have been studied as host materials for PhOLEDs. nih.govnih.gov These materials facilitate a high rate of hole-electron recombination, which is crucial for achieving high quantum efficiency. nih.gov Similarly, 1,2-diphenylbenzoimidazole materials have been developed for use as hosts in green and sky-blue emitting OLEDs. bohrium.com An OLED prototype using a pyrene-benzimidazole derivative as the non-doped emissive layer exhibited pure blue electroluminescence with an external quantum efficiency (EQE) peaking at 4.3 (±0.3)%. mdpi.comresearchgate.net

Table 1: Performance of Selected Benzimidazole-Based Host Materials in OLEDs This table presents data for illustrative benzimidazole derivatives to provide context for the potential performance of this compound-based materials.

| Host Material Derivative | Emitter | Max. EQE (%) | Device Structure/Comment | Reference |

|---|---|---|---|---|

| Pyrene-benzimidazole (Compound B) | Non-doped emitter | 4.3 (±0.3) | Exhibited pure blue electroluminescence. mdpi.comresearchgate.net | mdpi.com |

| Tris(3'-(1-phenyl-1H-benzimidazole-2-yl)biphenyl-4-yl)amine (TBBI) | Ir(ppy)₃ | - | Studied theoretically for its bipolar charge transport properties, ideal for host materials. nih.gov | nih.gov |

| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene (Compound B) | Non-doped emitter | 0.35 (±0.04) | Displayed pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). researchgate.net | researchgate.net |

The efficiency of an OLED is fundamentally linked to the charge transport properties of the organic materials within it. nih.gov Charge transport in these materials is often described as a series of "hopping" events, where charge carriers (electrons and holes) move between adjacent molecules. rsc.orgarxiv.org The rate of this hopping is influenced by factors such as the electronic coupling between molecules and the reorganization energy (the energy required to distort the molecule's geometry upon charge transfer). rsc.org

Benzimidazole-based materials are known for their electron-transporting capabilities. mdpi.com Theoretical and experimental studies on various benzimidazole derivatives have provided insights into their charge transport mechanisms. Multiscale simulations combining quantum chemistry, molecular dynamics, and Kinetic Monte Carlo methods are used to predict charge mobility. rsc.orgaps.org Studies on triphenylamine-benzimidazole molecular solids have investigated the effects of dynamic disorder and electric fields on charge transport, revealing a transition from coherent to incoherent transport mechanisms. nih.govnih.govrsc.org Such models are crucial for designing efficient host materials by allowing for the tuning of charge transport properties through chemical substitution. nih.govnih.gov

The mobility of charge carriers is a key parameter. In many organic materials, hole mobility is higher than electron mobility. nih.gov To achieve balanced charge transport, materials with comparable electron and hole mobilities are desired. nih.gov For example, the electron mobility of the common electron transport material TPBi is approximately 6.5 × 10⁻⁵ cm²·V⁻¹·s⁻¹, while that of Bphen is significantly higher at 3.3 × 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.gov The introduction of an amino group, an electron-donating substituent, into the 2-phenylbenzimidazole (B57529) structure is expected to influence its charge transport properties, potentially enhancing hole transport to achieve a more balanced, bipolar character.

Table 2: Charge Carrier Mobility in Selected Organic Semiconductor Materials This table provides context on charge carrier mobility values for materials used in OLEDs.

| Material | Carrier Type | Mobility (cm²·V⁻¹·s⁻¹) | Context/Method | Reference |

|---|---|---|---|---|

| TPBi | Electron | ~6.5 × 10⁻⁵ | Experimental value for common ETL material. nih.gov | nih.gov |

| Bphen | Electron | 3.3 × 10⁻⁴ | Experimental value for common ETL material. nih.gov | nih.gov |

| a-NPD | Hole | - | Investigated as a p-type semiconductor in a machine learning study of charge transport. arxiv.org | arxiv.org |

| C₆₀-based SAMs | Charge | - | Studied via a multiscale method based on time-dependent nonequilibrium Green's functions. aps.org | aps.org |

Applications in Dye Chemistry and Pigment Development

The extended π-conjugated system of the benzimidazole ring makes it a useful chromophore. The ability to easily introduce substituents onto both the benzene (B151609) and imidazole rings allows for the fine-tuning of the photophysical properties of these molecules, making them attractive for applications as dyes and pigments. nih.gov

The color of an organic molecule arises from the absorption of light, which promotes an electron from a lower energy molecular orbital (typically the HOMO) to a higher energy one (the LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed. In many dyes, this is governed by an intramolecular charge transfer (ICT) mechanism, where electron density is moved from an electron-donor (D) part of the molecule to an electron-acceptor (A) part upon photoexcitation. rsc.org

This compound possesses a classic D-A structure. The electron-rich amino group (-NH₂) serves as the donor, while the electron-deficient benzimidazole core acts as the acceptor. This architecture suggests that the compound will exhibit significant ICT character, leading to absorption in the visible or near-UV region. Cyclic benzimidazoles are known to have highly conjugated, flat chromophores with excellent spectroscopic properties. nih.gov Studies on other D-A benzimidazole derivatives, such as carbazole-benzimidazole conjugates, have demonstrated positive solvatofluorochromism, where the emission wavelength shifts with solvent polarity, a hallmark of ICT. rsc.org The synthesis of various 2-(2-hydroxyaryl)-1H-benzimidazole derivatives has yielded compounds that are highly fluorescent, a property that is also desirable for dyes. researchgate.net

The practical utility of a dye depends not only on its color but also on its stability to light, heat, and chemical exposure. nih.gov Benzimidazole derivatives generally exhibit good thermal stability due to their rigid, aromatic structure. nih.gov However, like many organic molecules, they can be susceptible to photodegradation. Studies on the stability of benzimidazole anthelmintics, for example, have shown high photosensitivity in solution but reliable stability in solid form. nih.govjst.go.jp The degradation often involves the hydrolysis of side chains, while the core benzimidazole structure remains more robust. nih.gov

The performance of a fluorescent dye is also evaluated by its fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed. Aggregation-induced emission (AIE) is a phenomenon observed in some dye systems where aggregation in the solid state or in poor solvents leads to enhanced fluorescence emission. nih.gov This is a desirable property for applications in solid-state devices. Benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been synthesized that exhibit AIE features, demonstrating that the broader class of azole-based heterocycles can be designed for high solid-state emission. nih.gov

Corrosion Inhibition Applications of Benzimidazole Derivatives

Corrosion is a major industrial problem, and the use of organic inhibitors is an effective method for protecting metals, particularly in acidic environments. nih.gov Benzimidazole and its derivatives are well-documented as excellent corrosion inhibitors for various metals, including carbon steel, mild steel, copper, and zinc. nih.govnih.govrsc.org

The mechanism of corrosion inhibition by these organic compounds involves their adsorption onto the metal surface. nih.gov This adsorption process blocks the active sites where corrosion (anodic dissolution and cathodic hydrogen evolution) occurs, forming a protective barrier between the metal and the corrosive medium. nih.govresearchgate.net The effectiveness of a benzimidazole inhibitor is attributed to several factors:

Heteroatoms: The presence of nitrogen atoms in the benzimidazole ring, as well as in substituents like the amino group in this compound, provides lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms. nih.gov

π-Electrons: The aromatic benzene and imidazole rings provide a source of π-electrons that can interact with the metal surface. rsc.org

Adsorption Mode: These molecules can adsorb on the metal surface via physisorption (electrostatic interactions) or chemisorption (covalent bond formation). nih.gov The adsorption process often follows established models like the Langmuir isotherm. nih.govnih.gov

Studies have shown that benzimidazole derivatives act as mixed-type inhibitors, meaning they retard both the anodic and cathodic reactions of the corrosion process. nih.govnih.gov The presence of an amino group often enhances inhibition efficiency. For example, a study on three novel amino acid-derived benzimidazoles showed very high protection efficiencies of 95-98% for carbon steel in 1 M HCl. nih.gov Similarly, 3,5-bis(n-pyridyl)-4-amino-1,2,4-triazoles have also been shown to be effective corrosion inhibitors, with the amino group playing a key role. researchgate.net Given these findings, this compound is expected to be an effective corrosion inhibitor, with its three nitrogen atoms and two aromatic rings providing multiple active centers for strong adsorption onto a metal surface.

Table 3: Corrosion Inhibition Efficiency of Selected Benzimidazole Derivatives This table presents data for illustrative benzimidazole derivatives to demonstrate their potential as corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Novel Benzimidazole Amino Acid Derivative (B3) | Carbon Steel (X56) | 1.0 M HCl | 98 | nih.gov |

| 2-(substituted phenyl) benzimidazole derivatives | Mild Steel | 1 M HCl | >90 | rsc.org |

| Bis-benzimidazole derivatives | Mild Steel | 1 M HCl | >90 (maintained for 96h) | nih.gov |

| 2-aminobenzimidazole p-formaldehyde-benzyl carboxylate sodium | Carbon Steel | Oilfield aqueous solution | - | google.com |

Mechanistic Studies of Adsorption on Metal Surfaces

Detailed mechanistic studies involving techniques such as electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and surface analysis (e.g., SEM, AFM, XPS) are crucial for understanding how a corrosion inhibitor interacts with a metal surface. These studies help determine the mode of adsorption—whether it is predominantly physisorption, chemisorption, or a combination of both. They also elucidate the thermodynamics and kinetics of the adsorption process, often analyzed through adsorption isotherms like Langmuir, Freundlich, or Temkin.

For this compound, such specific data is currently absent from the available literature. Research on analogous compounds, such as 2-(2-aminophenyl)-1H-benzimidazole (APBI) and 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI), has shown that the benzimidazole ring and its substituents play a critical role in forming a protective film on metal surfaces. nih.govresearchgate.net However, the precise influence of the amine group at the 4-position in conjunction with the phenyl group at the 2-position on the adsorption mechanism of the title compound has not been investigated.

Correlation of Molecular Structure with Inhibitory Efficiency

The effectiveness of a corrosion inhibitor is intrinsically linked to its molecular structure. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools used to correlate molecular properties with inhibition efficiency. These studies typically examine parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and Mulliken charges. These parameters provide insights into the electron-donating or accepting capabilities of the molecule, which are fundamental to its interaction with metal d-orbitals.

Future Perspectives and Emerging Trends in 2 Phenyl 1h Benzoimidazol 4 Ylamine Research

Development of Novel and Sustainable Synthetic Methodologies and Catalyst Systems

The synthesis of the benzimidazole (B57391) core is a cornerstone of heterocyclic chemistry, and contemporary research is heavily focused on developing methods that are both efficient and environmentally sustainable. Traditional methods often require harsh conditions, expensive catalysts, or generate significant waste. The future of synthesizing derivatives like 2-Phenyl-1H-benzoimidazol-4-ylamine lies in greener, more atom-economical routes.

Recent advancements have seen the rise of novel catalyst systems that operate under milder conditions. For instance, a manganese oxide-supported magnesium and aluminium-based nanocomposite has been successfully used for the green synthesis of 2-substituted benzimidazoles in an ethanol-water solvent system at room temperature. rsc.org This method offers high yields and is applicable to a broad range of substrates without the need for additives or bases. rsc.org Similarly, the use of simple and commercially available catalysts like ammonium (B1175870) chloride has proven effective for the condensation reaction between o-Phenylenediamine (B120857) and various carbonyl compounds, yielding benzimidazole derivatives in the range of 75–94%. nih.gov

Microwave-assisted synthesis represents another significant trend, offering rapid and efficient routes. The synthesis of 2-phenyl-1H-benzimidazole has been achieved by reacting o-phenylenediamine with benzoic acid in ethanol (B145695) under microwave irradiation, showcasing a "click chemistry" approach that is both fast and high-yielding. mdpi.com Researchers are also exploring catalysts like sodium metabisulfite (B1197395) (Na2S2O5) in DMF, which facilitates the condensation of o-phenylene diamines with aldehydes under reflux conditions, noted for its short reaction times and simple workup procedures. acs.org These sustainable approaches minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry. mdpi.com

Table 1: Comparison of Modern Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Catalyst / Reagent | Solvent | Key Advantages | Yield Range |

|---|---|---|---|---|

| Nanocatalysis rsc.org | MnOx/HT nanocomposite | Ethanol–water | Room temperature, no additives, reusable catalyst | Good to Excellent |

| Condensation nih.gov | Ammonium chloride | Chloroform | Environmentally benign catalyst, high yield | 75–94% |

| Microwave-Assisted mdpi.com | None specified (Click Chemistry) | Ethanol | Rapid reaction time, high efficiency | Not specified |

| Oxidative Condensation acs.org | Sodium metabisulfite | DMF | Short reaction time, simple workup, mild conditions | Not specified |

| Eco-friendly Synthesis mdpi.com | Acetic acid (catalytic) | Ethanol | Economical, safe, less time-consuming | High (e.g., 92%) |

Advanced Characterization Techniques for Complex Chemical Systems

The synthesis of novel compounds is intrinsically linked to the ability to accurately characterize their structure and purity. For complex heterocyclic systems like substituted benzimidazoles, a suite of advanced analytical techniques is indispensable. The elucidation of the exact three-dimensional structure and electronic properties is critical for understanding reaction mechanisms and predicting biological activity.

Modern research on benzimidazole derivatives routinely employs a combination of spectroscopic and spectrometric methods. tandfonline.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. nih.govnih.gov

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Time-of-Flight Mass Spectrometry (TOF-MS), and Liquid Chromatography-Mass Spectrometry (LCMS) are used to determine the molecular weight and fragmentation patterns, confirming the molecular formula. nih.govtandfonline.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups, such as N-H, C=N, and aromatic C-H bonds, which are characteristic of the benzimidazole scaffold. nih.govnih.gov

Single Crystal X-ray Diffraction: This powerful technique provides the definitive, unambiguous three-dimensional structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. tandfonline.com

These characterization tools are often used in concert to provide a complete picture of the synthesized molecule. mdpi.commdpi.com For example, in the study of new benzimidazole derivatives with DNA-targeting properties, UV-Visible absorption titrations and thermal denaturation experiments were used alongside molecular docking studies to investigate their binding propensity and mode of interaction with DNA. tandfonline.com The correlation between experimental data from these techniques and computational models is crucial for validating findings and guiding future molecular design. tandfonline.com

Table 2: Advanced Characterization Techniques in Benzimidazole Research

| Technique | Information Provided | Application Example |

|---|---|---|

| NMR (1H, 13C) nih.govnih.gov | Carbon-hydrogen framework, chemical environment of nuclei | Confirming the formation of the benzimidazole ring and the position of substituents. |

| Mass Spectrometry (LCMS, TOF-MS) nih.govtandfonline.com | Molecular weight, elemental composition, fragmentation | Verifying the molecular formula of newly synthesized derivatives. |

| FT-IR Spectroscopy nih.govnih.gov | Presence of specific functional groups | Identifying characteristic C=N, N-H, and aromatic ring stretches. |

| X-ray Diffraction tandfonline.com | Precise 3D molecular structure, bond lengths, and angles | Elucidating the solid-state conformation and intermolecular packing of benzimidazole crystals. |

| UV-Visible Spectroscopy tandfonline.com | Electronic absorption properties, DNA binding constants | Assessing the interaction of benzimidazole derivatives with biological macromolecules like DNA. |

Integration of Machine Learning and Artificial Intelligence for Chemical Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research and drug discovery. nih.govijpsr.com By analyzing vast datasets of chemical structures and their associated properties, AI models can predict the characteristics of new, unsynthesized molecules, thereby saving significant time and resources. ulster.ac.ukresearch.google This predictive power is particularly valuable for complex molecules like this compound and its derivatives.

One of the most established computational tools is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR models use machine learning to build correlations between the chemical structure of a compound and its biological activity. For instance, a QSAR model was developed for benzimidazole derivatives to predict their activity as α-glucosidase inhibitors, an important target in diabetes research. nih.gov These models transform complex chemical information into numerical descriptors that ML algorithms can process to identify patterns and make predictions. nih.gov

Table 3: AI and Machine Learning Models in Chemical Prediction

| Model / Technique | Input Data | Predicted Property | Relevance to Benzimidazoles |

|---|---|---|---|

| QSAR nih.gov | Molecular descriptors | Biological activity (e.g., enzyme inhibition) | Predicts therapeutic potential of new derivatives. |

| Random Forest nih.gov | Biomass and process conditions | Yield and content of nitrogen heterocycles | Optimizes synthesis conditions for nitrogen-containing compounds. |

| Deep Neural Networks (DNN) ulster.ac.uk | Chemical descriptors / fingerprints | LogD, target binding | Screens virtual libraries of benzimidazoles for drug-like properties. |

| Message Passing Neural Networks (MPNN) research.google | Molecular graphs | Quantum chemical properties | Enables high-throughput screening for electronic and thermodynamic properties. |

| Generative AI (e.g., SyntheMol) stanford.edu | --- | Novel molecular structures and synthetic routes | Designs entirely new benzimidazole-based compounds with desired functions. |

Exploration of New Non-Prohibited Chemical Applications and Technologies

The benzimidazole nucleus is a well-established pharmacophore found in numerous approved drugs. nih.gov However, research is continuously uncovering new and innovative applications for derivatives of this versatile scaffold, including those related to this compound. The focus is shifting towards highly specific molecular targets and novel technological uses.

In oncology, research is moving beyond general cytotoxicity to the development of inhibitors for specific pathways crucial to tumor progression. For example, new morpholine-benzimidazole-oxadiazole derivatives are being investigated as potential anticancer agents targeting VEGFR-2, a key receptor in angiogenesis, with specific activity against colon cancer cell lines. acs.org Another promising area is the development of inhibitors for enzymes implicated in neurodegenerative diseases; 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of 17β-HSD10, an enzyme linked to Alzheimer's disease. rsc.org

Beyond medicine, the unique photophysical properties of some benzimidazole derivatives are being harnessed for technological applications. Compounds like 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives exhibit excited-state intramolecular proton transfer (ESIPT), leading to fluorescence with a large Stokes shift. researchgate.net This property makes them suitable for use as fluorescent probes for detecting metal ions, as molecular switches in logic circuits, and as ultraviolet stabilizers in polymers. researchgate.net The exploration of new anti-inflammatory agents is also an active field, with novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives showing potent inhibition of inflammatory mediators like NO and TNF-α. nih.gov These emerging applications highlight the remarkable versatility of the benzimidazole core and suggest a bright future for its derivatives in diverse scientific and technological domains.

Q & A

Q. What are the foundational synthetic routes for 2-phenyl-1H-benzimidazol-4-ylamine, and how do reaction conditions influence yield?

The Phillips reaction is a standard method, involving condensation of o-phenylenediamine with organic acids (e.g., formic acid) under acidic conditions . Key parameters include solvent choice (e.g., ethanol vs. water), temperature (45°C optimal for cyclization), and catalyst selection (e.g., avoiding palladium on carbon to prevent dehalogenation byproducts) . Yields can exceed 85% when using Raney nickel instead of Pd/C to suppress side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of 2-phenyl-1H-benzimidazol-4-ylamine derivatives?

FT-IR identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹), while ¹H/¹³C NMR confirms regiochemistry and substituent positions . LC-MS monitors reaction progress and detects intermediates . Elemental analysis validates purity (>98% HPLC recommended) .

Q. What safety protocols are essential when handling 2-phenyl-1H-benzimidazol-4-ylamine in the lab?

Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store waste separately for professional disposal to prevent environmental contamination. Avoid inhalation of fine powders by working in fume hoods .

Q. How does the choice of solvent and base affect imidazole ring closure during synthesis?

Ethanol with NaOH (2 equiv) at 45°C achieves 88% yield in cyclization, whereas water or weaker bases (e.g., Na₂CO₃) reduce efficiency due to incomplete Schiff base formation . Polar aprotic solvents (e.g., DMF) may enhance solubility but require post-reaction purification.

Advanced Research Questions

Q. How can researchers optimize catalytic systems to minimize byproducts in 2-phenyl-1H-benzimidazol-4-ylamine synthesis?

Replace Pd/C with Raney nickel to prevent hydrodechlorination of aryl groups during hydrogenation . Monitor reaction progress via LC-MS to identify intermediates (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) and adjust reaction times (4–6 hours optimal) .

Q. What strategies resolve contradictions in biological activity data for 2-phenyl-1H-benzimidazol-4-ylamine derivatives?

Conduct time-lagged studies to differentiate short-term vs. long-term effects. For example, initial positive correlations between substituent electronegativity and activity may reverse due to metabolic instability . Use molecular docking (e.g., AutoDock Vina) to validate binding modes and SAR trends .

Q. How do steric and electronic effects of aryl substituents influence the compound’s reactivity and stability?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilic substitution but may reduce solubility. Bulky substituents (e.g., 4-methoxyphenyl) improve thermal stability but hinder crystallization . Stability studies (TGA/DSC) under varied pH and temperature conditions are recommended .

Q. What mechanistic insights explain regioselectivity in the synthesis of 4-amino-substituted benzimidazoles?

The primary amino group attacks the carbonyl carbon of adjacent amides, forming a six-membered transition state during cyclization. Steric hindrance from the phenyl group directs substitution to the 4-position . Isotopic labeling (¹⁵N) can track nitrogen migration in complex pathways .

Q. How should researchers design experiments to evaluate long-term stability under storage conditions?

Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS. Protect from light using amber vials, as UV exposure may cleave the imidazole ring .

Methodological Guidelines

- For synthetic challenges : Pre-screen catalysts and solvents via high-throughput microreactor systems to identify optimal conditions .

- For structural ambiguity : Combine 2D NMR (COSY, HSQC) with X-ray crystallography (e.g., CCDC deposition for novel derivatives) .

- For contradictory bioactivity : Use longitudinal study designs with multiple time points (e.g., T1, T2, T3) to disentangle transient vs. persistent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products